Benzyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate
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Description
Benzyl 3-pyrroline-1-carboxylate, also known as N-benzyloxycarbonyl 3-pyrroline, is an N-substituted 3-pyrroline . It’s a colorless to yellow liquid .
Synthesis Analysis
The synthesis of Benzyl 3-pyrroline-1-carboxylate has been reported using m-chloroperbenzoic acid (m-CPBA) for its epoxidation .Molecular Structure Analysis
The molecular formula of Benzyl 3-pyrroline-1-carboxylate is C12H13NO2 . The SMILES string representation isO=C(OCc1ccccc1)N2CC=CC2
. Chemical Reactions Analysis
Benzyl 3-pyrroline-1-carboxylate may be used to prepare (+) (3R,4R)-3,4-dihydroxy pyrrolidine via enantioselective trans-dihydroxylation catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 .Physical and Chemical Properties Analysis
The boiling point of Benzyl 3-pyrroline-1-carboxylate is between 133.0°C to 137.0°C at 0.6mmHg . It has a density of 1.132 g/mL at 25 °C . The refractive index is 1.544 .Safety and Hazards
Benzyl 3-pyrroline-1-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. If inhaled, remove the victim to fresh air .
Properties
IUPAC Name |
benzyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c14-20(17,18)10-12-6-7-15(8-12)13(16)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGZMLLNIJBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CS(=O)(=O)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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